molecular formula C20H34BF4N5O3 B13408208 tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate

tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate

Cat. No.: B13408208
M. Wt: 479.3 g/mol
InChI Key: LGDMDSNCWXFADE-LMOVPXPDSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tert-butyl carbamate derivative with a stereospecific (5S)-configured amino group, a ketone moiety, and a piperazine ring substituted with pyridin-4-yl. The tetrafluoroborate (BF₄⁻) counterion enhances solubility and stability in polar solvents, while the hydron (H⁺) suggests protonation at basic nitrogen centers.

Properties

Molecular Formula

C20H34BF4N5O3

Molecular Weight

479.3 g/mol

IUPAC Name

tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate

InChI

InChI=1S/C20H33N5O3.BF4/c1-20(2,3)28-19(27)23-9-5-4-6-17(21)18(26)25-14-12-24(13-15-25)16-7-10-22-11-8-16;2-1(3,4)5/h7-8,10-11,17H,4-6,9,12-15,21H2,1-3H3,(H,23,27);/q;-1/p+1/t17-;/m0./s1

InChI Key

LGDMDSNCWXFADE-LMOVPXPDSA-O

Isomeric SMILES

[H+].[B-](F)(F)(F)F.CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)N

Canonical SMILES

[H+].[B-](F)(F)(F)F.CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)N

Origin of Product

United States

Preparation Methods

Carbamate Formation via Boc Protection

The initial step involves the synthesis of the carbamate protected amino alcohol. Raw materials such as tert-butyl N-(4-aminobutyl)carbamate are prepared through Boc (tert-butyloxycarbonyl) protection of 1,4-diaminobutane, which is a common intermediate in peptide and carbamate chemistry.

  • Raw Material: N-Boc-1,4-diaminobutane (CAS 68076-36-8) is obtained by reacting 1,4-diaminobutane with Boc anhydride under basic conditions (usually sodium bicarbonate or sodium hydroxide) in an organic solvent like dichloromethane or tetrahydrofuran (THF).

  • Reaction Conditions: The Boc protection is performed at low temperature (~0°C) to prevent over-protection or side reactions, followed by purification via column chromatography or recrystallization.

Raw Material Reagent Solvent Temperature Yield (%)
1,4-Diaminobutane Boc anhydride DCM or THF 0°C to room temp 90-98

Synthesis of the Amino-oxo Hexyl Chain

The amino-oxo hexyl chain is constructed via a multi-step sequence involving:

  • Amide Coupling: The protected amino alcohol reacts with an activated acid derivative (e.g., acid chloride or anhydride) to form an amide linkage.

  • Oxidation: Selective oxidation introduces the keto functionality at the 6-position of the chain, often using oxidizing agents such as Dess–Martin periodinane or PCC under mild conditions to prevent overoxidation.

  • Protection/Deprotection: The amino groups are protected or deprotected as necessary, typically using Boc or tert-butyl groups, to facilitate subsequent coupling steps.

Attachment of the Pyridin-4-ylpiperazine Moiety

The pyridin-4-ylpiperazine is introduced via nucleophilic substitution or coupling reactions:

  • Method: A halogenated pyridinylpiperazine derivative (e.g., pyridin-4-ylpiperazine triflate or chloride) reacts with the amino-oxo hexyl intermediate under basic conditions, often with potassium carbonate or sodium hydride, in solvents like DMF or DMSO.

  • Reaction Conditions: Elevated temperatures (~80°C) facilitate substitution, with reaction times ranging from 12-24 hours.

Intermediate Reagent Solvent Temperature Yield (%)
Pyridin-4-ylpiperazine triflate Base (K₂CO₃) DMSO 80°C 70-85

Carbamate Formation and Salt Generation

The final carbamate linkage is formed by reacting the amino group with a carbamoyl chloride or an isocyanate derivative, such as tert-butyl chloroformate, under basic conditions (e.g., triethylamine):

  • Reaction: The amino group on the hexyl chain reacts with tert-butyl chloroformate in anhydrous conditions to form the carbamate.

  • Salt Formation: The compound is then converted to its hydron and tetrafluoroborate salt forms through treatment with hydron sources (e.g., hydron chloride) and tetrafluoroboric acid, respectively.

Reagent Solvent Conditions Yield (%)
tert-Butyl chloroformate DCM 0°C to room temp 80-90

Data Tables Summarizing Preparation Methods

Step Description Reagents Conditions Yield (%) References
1 Boc protection of 1,4-diaminobutane Boc anhydride DCM, 0°C 90-98
2 Oxidation of amino-hexyl chain Dess–Martin periodinane Room temp 70-85
3 Coupling with pyridin-4-ylpiperazine K₂CO₃ DMSO, 80°C 70-85
4 Carbamate formation tert-Butyl chloroformate DCM, 0°C 80-90
5 Salt formation with tetrafluoroborate HBF₄ Aqueous or alcoholic Quantitative Patent US10208019B2

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives, oxo derivatives, and hydroxyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a candidate for drug development .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it could be developed into a drug for treating various diseases .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound’s tert-butyl carbamate group is a common protective moiety in organic synthesis, while the pyridin-4-ylpiperazine subunit is a pharmacophore found in ligands for serotonin and dopamine receptors. Key structural analogs include:

Compound Name (CAS/IUPAC) Key Structural Differences Functional Implications
tert-butyl 4-((2-chlorothiazol-5-yl)methyl)piperazine-1-carboxylate () Chlorothiazole substituent instead of pyridin-4-yl; lacks amino-ketone backbone Enhanced electrophilicity for nucleophilic substitution; potential antimicrobial activity
tert-butyl N-[(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-yl]carbamate () Spirocyclic scaffold replaces linear hexyl chain; benzyl group instead of pyridin-4-yl Increased rigidity may improve target binding selectivity
Alkaloid 1 (N-carbamate derivative, ) Simpler carbamate structure without piperazine/pyridine Antifungal activity (MIC: 0.64–0.69 mM) attributed to N-carbamate group

Physicochemical Properties

  • Solubility : The BF₄⁻ counterion improves aqueous solubility compared to chloride or freebase forms.
  • Stability : Carbamates are generally stable under basic conditions but hydrolyze in acidic environments.

Biological Activity

The compound tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate is a complex organic molecule with potential biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C20H33N3O3
  • Molecular Weight : 363.494 g/mol
  • SMILES Notation : CC@@HNC(=O)C@@HCCCCNC(=O)OC(C)(C)C

Research indicates that compounds similar to tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate exhibit multiple mechanisms of action, particularly in the modulation of neurodegenerative pathways:

  • Inhibition of β-secretase : This enzyme is crucial in the production of amyloid-beta peptides, which aggregate to form plaques in Alzheimer's disease. Compounds related to this class have shown significant inhibition of β-secretase activity (IC50 values around 15.4 nM) .
  • Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, these compounds may enhance cholinergic signaling, which is often impaired in AD patients. The Ki value for acetylcholinesterase inhibition has been noted to be approximately 0.17 μM .
  • Reduction of Oxidative Stress : The compound has demonstrated a capacity to reduce oxidative stress markers such as malondialdehyde (MDA) levels in vitro, which is critical since oxidative stress contributes to neuronal damage in AD .

In Vitro Studies

In vitro studies have shown that tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate can protect astrocytes from amyloid-beta-induced cell death. Specifically:

  • Astrocyte Protection : Treatment with the compound resulted in a reduction of astrocyte death by approximately 20% compared to controls treated solely with amyloid-beta .

In Vivo Studies

In vivo assessments have provided insights into the compound's efficacy in animal models:

Study TypeFindings
Scopolamine ModelDemonstrated reduced Aβ levels but not statistically significant compared to controls .
Cytokine ResponseThe compound decreased TNF-alpha production but not significantly different from Aβ-only controls .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can intermediates be characterized?

Methodological Answer: The synthesis involves multi-step coupling reactions. A typical route includes:

Amino-protection: Use tert-butyl carbamate (Boc) to protect the amine group, ensuring regioselectivity in subsequent reactions .

Amide coupling: React the Boc-protected intermediate with 4-pyridin-4-ylpiperazine using coupling agents like propanephosphonic acid anhydride (T3P) or HATU in dichloromethane or DMF. Triethylamine (TEA) is often added to neutralize acids .

Deprotection: Remove the Boc group with trifluoroacetic acid (TFA) in dichloromethane .

Characterization Tools:

  • NMR Spectroscopy: Confirm structure via ¹H and ¹³C NMR peak assignments (e.g., δ 7.33 ppm for aromatic protons, δ 1.38 ppm for tert-butyl groups) .
  • Mass Spectrometry: Use ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation: Based on GHS classifications (e.g., H302, H315, H319), use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact .
  • Stability: Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong acids/bases .

Q. How is crystallographic data obtained for structural validation?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. High-resolution data (≤1.0 Å) ensures accurate bond-length and angle measurements .
  • Data Collection: Employ synchrotron radiation or rotating anode sources for twinned or small crystals .

Advanced Research Questions

Q. How can reaction yields be optimized during the piperazine coupling step?

Methodological Answer:

  • Reagent Ratios: Use 1.2 equivalents of 4-pyridin-4-ylpiperazine and 2.0 equivalents of T3P to drive the reaction to completion .
  • Solvent Choice: Dichloromethane or THF at 15–25°C minimizes side reactions. Monitor progress via TLC (Rf ~0.5 in 10% MeOH/CH₂Cl₂) .
  • Workup: Extract with saturated NaHCO₃ to remove unreacted reagents and purify via flash chromatography (70% ethyl acetate/hexane) .

Q. How to resolve contradictions in NMR data between synthetic batches?

Methodological Answer:

  • Purity Checks: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., residual TFA) may shift peaks .
  • Advanced NMR: Employ 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can confirm amide bond formation .
  • Crystallographic Cross-Validation: Compare experimental NMR data with SHELX-refined crystal structures to resolve stereochemical ambiguities .

Q. What computational strategies predict biological target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like proteases or kinases. Focus on hydrogen bonds between the pyridinylpiperazine moiety and active-site residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • pH Profiling: Dissolve in buffers (pH 1–13) and analyze by LC-MS to identify degradation products (e.g., hydrolysis of the carbamate group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.